2-(Hydroxymethyl)-4-methoxybenzoic acid

Description

BenchChem offers high-quality 2-(Hydroxymethyl)-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

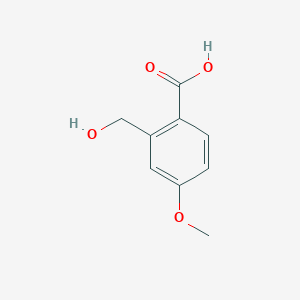

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVVYUFZVXYPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of 2-(Hydroxymethyl)-4-methoxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of 2-(hydroxymethyl)-4-methoxybenzoic acid (CAS No. 65399-12-4), a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, materials science, and organic synthesis. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of physical organic chemistry and extensive data from structurally related analogs to build a robust predictive profile. The guide details the compound's core physicochemical properties, offers a predictive interpretation of its spectroscopic characteristics (NMR, IR, and MS), proposes a logical synthetic pathway, and discusses its potential reactivity and applications. All theoretical and practical discussions are grounded in authoritative data from analogous compounds to ensure scientific integrity and provide a valuable, field-proven resource for laboratory professionals.

Molecular Structure and Physicochemical Properties

2-(Hydroxymethyl)-4-methoxybenzoic acid is a trifunctional aromatic compound featuring a benzene ring substituted with a carboxylic acid group, a hydroxymethyl group, and a methoxy group. The specific arrangement of these functional groups—with the hydroxymethyl and methoxy groups positioned ortho and para to the carboxylic acid, respectively—dictates its electronic properties, reactivity, and intermolecular interactions. The presence of both hydrogen-bond donor (-COOH, -CH₂OH) and acceptor (-COOH, -OCH₃, -CH₂OH) groups suggests it is a crystalline solid with moderate solubility in polar organic solvents and limited solubility in water, a common trait for benzoic acid derivatives.[1][2][3]

The methoxy group, being an electron-donating group, and the carboxylic acid, an electron-withdrawing group, create a distinct electronic environment on the aromatic ring that influences its chemical behavior.

Core Structural and Chemical Data

The fundamental properties of 2-(hydroxymethyl)-4-methoxybenzoic acid are summarized below. These values are based on its chemical formula and data from closely related isomers and analogs.[4][5]

| Property | Value / Predicted Value | Source(s) |

| IUPAC Name | 2-(Hydroxymethyl)-4-methoxybenzoic acid | - |

| CAS Number | 65399-12-4 | [4] |

| Molecular Formula | C₉H₁₀O₄ | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| Appearance | Predicted: White to off-white crystalline solid | [6] |

| Predicted pKa | ~4.0 - 4.5 (Carboxylic Acid) | [7][8] |

| Predicted LogP | 1.0 - 1.5 | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

Molecular Structure Visualization

The 2D structure of the molecule highlights the spatial relationship between the functional groups.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the successful transformation at each stage.

Step 1: Benzylic Bromination of 4-Methoxy-2-methylbenzoic acid

-

Causality: This step selectively introduces a bromine atom at the benzylic position, which is activated for radical reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing side reactions on the aromatic ring. A radical initiator like AIBN is required to start the chain reaction.

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-2-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Add a suitable inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC by observing the consumption of the starting material.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-4-methoxybenzoic acid.

-

-

Validation: The crude product should be analyzed by ¹H NMR. The disappearance of the methyl singlet (around δ 2.3-2.5 ppm) and the appearance of a new singlet for the bromomethyl group (-CH₂Br) at a downfield position (around δ 4.5-4.7 ppm) confirms the successful bromination.

Step 2: Hydrolysis to 2-(Hydroxymethyl)-4-methoxybenzoic acid

-

Causality: The benzylic bromide is an excellent substrate for SN2 reactions. Hydrolysis with water, facilitated by a weak base to neutralize the HBr byproduct, will substitute the bromine with a hydroxyl group. A weak base like sodium bicarbonate is used to prevent any potential side reactions involving the acidic carboxylic acid proton.

-

Methodology:

-

Dissolve the crude 2-(bromomethyl)-4-methoxybenzoic acid from the previous step in a mixture of acetone and water.

-

Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

-

Heat the mixture to a gentle reflux (50-60°C) for 1-3 hours, monitoring by TLC until the starting bromide is consumed.

-

Cool the mixture and remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution with dilute HCl (e.g., 1M) until the pH is ~2-3. The desired product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol/water.

-

-

Validation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2. A successful reaction will show the disappearance of the -CH₂Br signal and the appearance of the -CH₂OH signal in the ¹H NMR spectrum.

Potential Applications and Research Directions

Given the structural motifs present in 2-(hydroxymethyl)-4-methoxybenzoic acid, its potential applications can be extrapolated from related compounds.

-

Pharmaceutical Intermediates: Many substituted benzoic acids are core scaffolds in drug development. For instance, 4-methoxy-2-methylbenzoic acid serves as an intermediate for anti-inflammatory and analgesic drugs. [6]The presence of the hydroxymethyl group offers an additional site for modification, making it a potentially valuable building block for creating libraries of novel therapeutic agents.

-

Materials Science: Aromatic carboxylic acids are often used in the synthesis of specialty polymers and resins, imparting thermal stability and specific chemical resistance. [9]The additional hydroxyl functionality could be used for cross-linking or creating novel polyesters.

-

Agrochemicals and Fragrances: Esters of methoxybenzoic acids are used in the fragrance and agrochemical industries. [10][11]The title compound could serve as a precursor to esters with unique aromatic profiles or biological activities.

Safety and Handling

No specific safety data sheet (SDS) exists for 2-(hydroxymethyl)-4-methoxybenzoic acid. However, based on the GHS classifications for structurally similar compounds like 4-methoxy-2-methylbenzoic acid and other substituted benzoic acids, the following hazards should be assumed: [12][13]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid dust formation. Keep away from strong oxidizing agents.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

Aldlab Chemicals. 2-(hydroxymethyl)-4-methoxybenzoic acid. [Link]

-

PubChem. 2-Hydroxy-4-methoxybenzoic acid;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol. [Link]

-

ACS Publications. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

-

PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

University of Regensburg. 13C NMR Chemical Shift Table. [Link]

-

Doc Brown's Chemistry. Physical chemical properties benzoic acid. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

SATHEE. Chemistry Benzoic Acid. [Link]

-

PubChem. 4-Methoxysalicylic Acid. [Link]

-

Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]

-

LISKON. Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends. [Link]

-

PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]

-

ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

-

ACS Publications. Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]

-

ResearchGate. Experimental and theoretical study on benzoic acid derivatives. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 4-Methoxy-2-methylbenzoic acid. [Link]

-

FooDB. Showing Compound 2-Hydroxy-4-methoxybenzoic acid (FDB000843). [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

DSpace@MIT. 1H NMR Spectral parameters for substituted benzenes. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

Oreate AI Blog. Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PMC. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

-

SlidePlayer. IR Spectroscopy of Hydrocarbons. [Link]

-

PubChem. 2-Hydroxy-4-methoxybenzoate. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubChem. 2-Methoxy-4-methylbenzoic acid. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Let's Talk Academy. Benzoic Acid Mass Spectrum. [Link]

-

ACS Publications. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

Sources

- 1. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 4. aldlab-chemicals_2-(hydroxymethyl)-4-methoxybenzoic acid [aldlab.com]

- 5. 4-Methoxysalicylic Acid | C8H8O4 | CID 75231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 10. Production Process of p-Methoxybenzoic Acid: Methods and Industry Trends - LISKON [liskonchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Hydroxymethyl)-4-methoxybenzoic Acid: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Pharmacophore Applications

Executive Summary & Chemical Identity

In modern drug discovery, the precise functionalization of aromatic building blocks is paramount for constructing complex pharmacophores. 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) serves as a highly versatile, bifunctional intermediate. Featuring both a carboxylic acid and an ortho-hydroxymethyl group, it is uniquely primed for intramolecular cyclization, making it a critical precursor for synthesizing 5-methoxy-substituted phthalides (isobenzofuranones) and isoindolines—motifs prevalent in immunosuppressants and neurological modulators.

Understanding the physicochemical boundaries and the synthetic causality of this molecule is essential for researchers looking to integrate it into late-stage functionalization or scale-up campaigns.

Quantitative Data & Physicochemical Properties

The following table summarizes the core identity and physicochemical metrics of the compound, synthesized from verified supplier data[1][2].

| Property | Value |

| IUPAC Name | 2-(Hydroxymethyl)-4-methoxybenzoic acid |

| CAS Number | 65399-12-4 |

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| Standard Purity | ≥95.0% - 97.0% |

| SMILES | COc1cc(CO)c(C(O)=O)cc1 |

| InChI Key | CMVVYUFZVXYPLT-UHFFFAOYSA-N |

Mechanistic Pathways: The Causality of Directed ortho-Metalation (DoM)

Direct formylation or hydroxymethylation of 4-methoxybenzoic acid is fundamentally flawed due to poor regioselectivity; the electron-donating methoxy group competes with the carboxylic acid to direct electrophilic aromatic substitution. To achieve absolute regiocontrol at the C2 position, we must exploit Directed ortho-Metalation (DoM) [3].

The Role of the Directing Metalation Group (DMG)

As an application scientist, I strongly advocate for converting the starting carboxylic acid into an N,N-diethylamide. The amide acts as a powerful DMG. The Lewis basic oxygen of the amide coordinates with the lithium atom of sec-butyllithium (sec-BuLi), creating a pre-lithiation complex that kinetically drives the deprotonation exclusively to the adjacent ortho-proton (C2), overriding the electronic influence of the C4-methoxy group.

Thermodynamic Control via TMEDA

The addition of Tetramethylethylenediamine (TMEDA) is non-negotiable in this workflow. sec-BuLi naturally forms hexameric aggregates in non-polar solvents, which are kinetically sluggish. TMEDA chelates the lithium ions, breaking these aggregates into highly reactive monomers, thereby accelerating the metalation step while preventing nucleophilic attack on the amide carbonyl at cryogenic temperatures.

Directed ortho-metalation (DoM) workflow for synthesizing 2-(hydroxymethyl)-4-methoxybenzoic acid.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis of 2-(hydroxymethyl)-4-methoxybenzoic acid via the DoM route. Every critical step includes an in-process validation check to ensure the integrity of the synthesis.

Step 1: DMG Installation (Amide Protection)

-

Reaction: Suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by dropwise addition of thionyl chloride (1.5 eq) at 0°C. Stir for 2 hours at room temperature, then concentrate in vacuo.

-

Coupling: Dissolve the crude acid chloride in DCM and cool to 0°C. Slowly add diethylamine (2.5 eq). Stir for 3 hours.

-

Validation Check: Perform FT-IR analysis. The broad -OH stretch (3300-2500 cm⁻¹) of the starting acid must be absent. A sharp tertiary amide carbonyl peak should appear at ~1630 cm⁻¹.

Step 2: Cryogenic Lithiation

-

Setup: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve the N,N-diethyl-4-methoxybenzamide (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF[3].

-

Metalation: Cool the mixture to -78°C using a dry ice/acetone bath. Dropwise add sec-BuLi (1.2 M in cyclohexane, 1.2 eq) over 30 minutes. The solution typically turns a deep red/orange, indicating the formation of the ortho-lithiated species. Stir for 1 hour at -78°C.

Step 3: Electrophilic Trapping

-

Formylation: Add a large excess of rigorously dried paraformaldehyde (3.0 eq) in one portion.

-

Reaction Progression: Allow the reaction to stir for 2 hours while slowly warming to room temperature.

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organics over Na₂SO₄ and concentrate to yield the intermediate 2-(hydroxymethyl)benzamide.

Step 4: Deprotection (Hydrolysis)

-

Hydrolysis: Suspend the intermediate in a 6M HCl solution. Reflux at 100°C for 12–16 hours to cleave the diethylamide.

-

Isolation: Cool the mixture, allowing the target 2-(hydroxymethyl)-4-methoxybenzoic acid to precipitate. Filter and wash with cold water.

-

Validation Check: ¹H NMR (DMSO-d6) must show the reappearance of the highly deshielded carboxylic acid proton (~12.5 ppm) and the benzylic -CH₂- protons as a singlet (~4.7 ppm).

Applications in Drug Development: Phthalide Formation

In medicinal chemistry, 2-(hydroxymethyl)benzoic acids are rarely the final drug candidates; rather, they are highly reactive precursors. The proximity of the hydroxymethyl group to the carboxylic acid makes CAS 65399-12-4 highly susceptible to intramolecular esterification (lactonization).

Upon mild acid catalysis or dehydrating conditions, the molecule cyclizes to form 5-methoxyisobenzofuran-1(3H)-one (5-methoxyphthalide). This phthalide core is a privileged scaffold, serving as the foundational building block for synthesizing complex isoindoline-based dopamine D3 modulators and analogs of the immunosuppressant mycophenolic acid.

Acid-catalyzed intramolecular cyclization of the benzoic acid to form a phthalide pharmacophore.

References

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Executive Summary

In modern drug development and organic synthesis, substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. 2-(Hydroxymethyl)-4-methoxybenzoic acid is a highly versatile building block, frequently utilized in the synthesis of biologically active phthalides, benzamides, and targeted small-molecule therapeutics.

However, handling this compound requires a deep understanding of its structural mechanics. Due to the ortho-relationship between the hydroxymethyl and carboxylic acid groups, the molecule is highly sensitive to pH variations, readily undergoing intramolecular cyclization. This whitepaper provides researchers and analytical scientists with field-proven insights, self-validating protocols, and authoritative structural data to ensure accurate characterization and synthesis of this compound.

Physicochemical Profiling & Structural Data

Accurate identification and molecular profiling are the first steps in any rigorous analytical workflow. The molecular weight of 2-(Hydroxymethyl)-4-methoxybenzoic acid is established at 182.17 g/mol according to 1[1], with some high-purity standard providers citing 182.18 g/mol based on specific isotopic weighting .

The table below consolidates the core quantitative and structural parameters necessary for laboratory verification:

| Property | Value | Authoritative Source |

| Chemical Name | 2-(Hydroxymethyl)-4-methoxybenzoic acid | 2[2] |

| CAS Number | 65399-12-4 | 1[1] |

| Molecular Formula | C9H10O4 | 3[3] |

| Molecular Weight | 182.17 - 182.18 g/mol | |

| SMILES String | COc1cc(CO)c(C(O)=O)cc1 | 1[1] |

| InChI Key | CMVVYUFZVXYPLT-UHFFFAOYSA-N | 2[2] |

Mechanistic Insights: The Phthalide-Carboxylate Equilibrium

A critical failure point in many laboratories is treating 2-(Hydroxymethyl)-4-methoxybenzoic acid like a standard, stable benzoic acid. Causality of Instability: The proximity of the nucleophilic hydroxymethyl group (-CH₂OH) at the ortho position to the electrophilic carboxylic acid (-COOH) creates a highly reactive system.

When exposed to acidic environments (pH < 4), the hydroxyl oxygen attacks the protonated carbonyl carbon. This eliminates a molecule of water and forms a stable 5-membered lactone ring fused to the benzene core, resulting in 5-methoxyphthalide (5-methoxyisobenzofuran-1(3H)-one). This equilibrium dictates all handling, storage, and analytical procedures.

pH-dependent equilibrium between the open-chain acid and its closed-ring lactone.

Self-Validating Analytical Protocol: UHPLC-MS/MS

To accurately quantify the purity of 2-(Hydroxymethyl)-4-methoxybenzoic acid (typically >95% for research grade 3[3]), standard LC-MS methods must be abandoned. Standard mobile phases rely on 0.1% Formic Acid to promote ionization; however, passing this specific compound through an acidic column will trigger rapid on-column lactonization, resulting in split peaks or false degradation data.

Step-by-Step Methodology

Objective: Accurately quantify the open-chain acid without inducing artifactual cyclization.

-

Alkaline Sample Preparation:

-

Weigh 1.0 mg of the standard compound.

-

Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) buffered with 10 mM Ammonium Bicarbonate (pH 8.0).

-

Self-Validation Step: Prepare a secondary "control" sample in 0.1% Formic Acid. The basic prep should yield a single peak for the highly polar carboxylate. The acidic prep acts as a positive control, showing conversion to the less polar lactone.

-

-

Chromatographic Separation:

-

Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Mass Spectrometry (ESI-):

-

Mode: Electrospray Ionization in Negative Mode (ESI-).

-

Rationale: The free carboxylic acid readily deprotonates at pH 8.0, providing excellent analytical sensitivity. Monitor the [M-H]- ion at m/z 181.05 .

-

-

Data Validation:

-

Confirm the absence of the lactone artifact (m/z 165.05) in the primary sample. If the lactone is detected, verify the pH of the mobile phase and sample diluent.

-

UHPLC-MS/MS workflow emphasizing pH control to prevent on-column lactonization.

Synthetic Methodologies & Application in Drug Design

Direct formylation or hydroxymethylation of 4-methoxybenzoic acid often suffers from poor regioselectivity. To guarantee the correct ortho relationship, the most reliable synthetic pathway begins with a pre-formed anhydride.

Synthetic Workflow: Regioselective Reduction and Hydrolysis

-

Regioselective Reduction: Dissolve 4-methoxyphthalic anhydride in anhydrous THF. Slowly add Sodium Borohydride (NaBH₄) at 0°C.

-

Causality: NaBH₄ selectively reduces the less sterically hindered carbonyl of the anhydride, yielding 5-methoxyphthalide.

-

-

Base-Catalyzed Hydrolysis: Suspend the isolated 5-methoxyphthalide in 2M NaOH (aq) and heat to 80°C for 2 hours until the solution becomes clear.

-

Causality: The strong base irreversibly opens the lactone ring, forming the highly soluble sodium salt of the target acid.

-

-

Controlled Acidification (Critical Step): Cool the solution to 0°C. Carefully titrate with 1M HCl until the pH reaches exactly 6.0 .

-

Self-Validation: If the pH drops below 4.0, the product will spontaneously re-cyclize into the phthalide, precipitating as an oily residue. At pH 6.0, the free 2-(hydroxymethyl)-4-methoxybenzoic acid precipitates cleanly as a stable white solid. Filter immediately and dry under vacuum.

-

References

-

Aldlab Chemicals. 2-(hydroxymethyl)-4-methoxybenzoic acid. 1

-

Sigma-Aldrich. 4-methoxybenzoic acid.

-

CymitQuimica. 2-(HYDROXYMETHYL)-4-METHOXYBENZOIC ACID. 2

-

Key Organics. 2-(Hydroxymethyl)-4-methoxybenzoic Acid. 3

Sources

An In-Depth Technical Guide to the pKa and Acidity Constants of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of rational drug design and advanced organic synthesis, understanding the precise physicochemical properties of building block molecules is non-negotiable. 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is a highly specialized, multi-substituted benzoic acid derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

The acid dissociation constant (

Structural Profiling and Physicochemical Data

Before initiating any analytical workflow, a comprehensive structural profile is required to anticipate the molecule's behavior in aqueous media. The presence of both an electron-donating methoxy group and a potentially hydrogen-bonding hydroxymethyl group creates a complex electronic environment.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source / Methodology |

| Chemical Name | 2-(Hydroxymethyl)-4-methoxybenzoic acid | IUPAC Nomenclature |

| CAS Registry Number | 65399-12-4 | Commercial Standards[1] |

| Molecular Formula | C₉H₁₀O₄ | Elemental Composition[2] |

| Molecular Weight | 182.17 g/mol | Mass Spectrometry[2] |

| SMILES String | COc1cc(CO)c(C(O)=O)cc1 | Cheminformatics[2] |

| Predicted | 4.00 – 4.30 | Hammett Equation Estimation |

Theoretical Framework: Electronic Effects on Acidity

As a Senior Application Scientist, I approach

Table 2: Comparative Values of Reference Compounds

| Compound | Substituent(s) | Electronic Effect on Conjugate Base | |

| Benzoic Acid | None (-H) | 4.20[3] | Baseline reference |

| 4-Methoxybenzoic Acid | para-OCH₃ | ~4.47[3] | Destabilization (+R effect) |

| 2-(Hydroxymethyl)benzoic Acid | ortho-CH₂OH | 3.84[4] | Stabilization (-I effect & H-bonding) |

The Destabilizing Para-Methoxy Group (+R Effect)

The methoxy (-OCH₃) group at the para position exerts a strong electron-donating resonance (+R) effect[3]. By pushing electron density into the aromatic ring, it intensifies the negative charge on the carboxylate anion. This destabilizes the conjugate base, making the parent molecule less acidic (raising the

The Stabilizing Ortho-Hydroxymethyl Group (-I Effect & H-Bonding)

Conversely, the hydroxymethyl (-CH₂OH) group at the ortho position exerts a weak electron-withdrawing inductive (-I) effect due to the electronegative oxygen atom. More importantly, the hydroxyl proton can form a highly stable intramolecular hydrogen bond with the adjacent carboxylate anion[4]. This locks the anion into a stable conformation, effectively dispersing the negative charge and making the compound more acidic (lowering the

Net Balancing Effect

In 2-(Hydroxymethyl)-4-methoxybenzoic acid, these two forces compete. The potent stabilization from the ortho-hydroxymethyl group is partially offset by the resonance donation from the para-methoxy group. Consequently, the predicted

Substituent electronic effects governing the pKa of 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Experimental Protocols for Empirical Determination

To transition from theoretical prediction to empirical fact, we employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that environmental artifacts do not skew the thermodynamic data.

Protocol A: High-Precision Potentiometric Titration (Primary Method)

Potentiometric titration is the gold standard for

Causality & Experimental Design:

-

Temperature Control:

is a temperature-dependent thermodynamic value. The jacketed vessel is strictly maintained at 25.0 ± 0.1 °C. -

Ionic Strength (

): Maintained at 0.1 M using KCl. This ensures the activity coefficients of the ions remain constant, yielding a true thermodynamic -

Inert Atmosphere: Purging with

gas prevents atmospheric

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate a high-performance glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00 at exactly 25°C.

-

Sample Preparation: Accurately weigh ~18.2 mg (0.1 mmol) of 2-(Hydroxymethyl)-4-methoxybenzoic acid[1]. Dissolve in 50 mL of a 0.1 M KCl aqueous solution (prepared with Milli-Q water, freshly boiled and cooled under

). -

System Purge: Seal the titration vessel and purge with high-purity

gas for 15 minutes prior to titration. Maintain a gentle -

Titration Execution: Using an automated titrator, dispense standardized 0.1 M NaOH (carbonate-free) in 0.05 mL increments.

-

Equilibration: Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording each data point.

-

Data Analysis: Plot the titration curve (pH vs. Volume). Calculate the first derivative (

) to precisely locate the equivalence point (

Logical workflow for the potentiometric determination of thermodynamic pKa.

Protocol B: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Because the aromatic ring's chromophore is directly conjugated with the carboxylate group, the ionization state alters the molecule's UV absorption spectrum. This provides an orthogonal method to validate the potentiometric data.

Causality & Experimental Design:

-

Isosbestic Points: The presence of sharp isosbestic points in the overlaid spectra confirms a simple two-state equilibrium (

) without degradation or polymerization artifacts.

Step-by-Step Methodology:

-

Stock Solution: Prepare a

M solution of the analyte in 0.1 M KCl. -

Buffer Series: Prepare a series of 15 transparent buffer solutions ranging from pH 2.0 to 6.0 (spanning the predicted

of 4.0 - 4.3). -

Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) of the analyte in each buffer solution at 25°C using quartz cuvettes.

-

Wavelength Selection: Identify the analytical wavelength (

) where the difference in absorbance between the fully protonated ( -

Non-Linear Regression: Plot Absorbance at

versus pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the

Conclusion

Determining the

References

Sources

Unlocking the Therapeutic and Synthetic Potential of 4-Methoxybenzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

4-Methoxybenzoic acid, commonly known as p-anisic acid, is a naturally occurring phenolic compound and a highly versatile scaffold in modern medicinal chemistry and polymer science [1]. Characterized by an electron-rich aromatic ring due to the para-methoxy substituent, this compound serves as a critical building block for synthesizing a vast array of bioactive derivatives. This whitepaper provides an in-depth mechanistic analysis of 4-methoxybenzoic acid derivatives, focusing on their structure-activity relationships (SAR) in oncology and microbiology, their utility in advanced polymeric delivery systems, and the self-validating experimental protocols required for their synthesis and evaluation.

Chemical Profile and Synthetic Utility

The chemical behavior of 4-methoxybenzoic acid is fundamentally dictated by the electron-donating nature of its methoxy (-OCH₃) group. This substitution increases the electron density of the aromatic ring, making it highly amenable to electrophilic aromatic substitution, while simultaneously modulating the pKa of the carboxylic acid group (pKa ~4.9) compared to its hydroxylated counterparts [2].

In complex organic synthesis, derivatives of 4-methoxybenzoic acid are heavily utilized in protecting group chemistry. The para-methoxybenzyl (PMB) and para-methoxybenzoyl (PMBz) groups are favored for protecting alcohols and amines because the electron-donating methoxy group enables highly specific, orthogonal deprotection. Unlike standard benzyl ethers, PMB ethers can be oxidatively cleaved under mild conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leaving acid-sensitive and base-sensitive functional groups completely intact [3].

Mechanistic Insights into Biological Activities

Anticancer Efficacy and Signal Transduction

Derivatives of 4-methoxybenzoic acid have demonstrated profound potential as targeted anticancer agents. The causality behind their efficacy often lies in their ability to disrupt critical cell survival networks. A premier example is 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a curcumin analogue.

The esterification of the carboxylic acid group in HMBME increases the molecule's lipophilicity, facilitating rapid cellular uptake. Once intracellular, the specific 3-methoxy-4-hydroxy substitution pattern allows the molecule to dock into and inhibit the serine/threonine kinase Akt [1]. Akt is a central node in the PI3K/Akt/mTOR pathway; its active form phosphorylates and neutralizes pro-apoptotic proteins (like Bad and Bax) while activating the NF-κB transcription factor to upregulate anti-apoptotic genes (e.g., Bcl-2). By inhibiting Akt, HMBME dismantles this survival architecture, forcing prostate cancer cells (e.g., LNCaP) into programmed apoptosis [1, 2].

Fig 1: HMBME-mediated inhibition of the Akt/NF-κB cell survival signaling pathway.

Other derivatives, such as 3-(bis(2-chloroethyl)amino)-p-anisic acid, leverage the anisic acid backbone as a carrier for alkylating nitrogen mustard groups, directly inducing DNA cross-linking and subsequent cytotoxicity in rapidly dividing tumor cells [4].

Antimicrobial and Anti-inflammatory Properties

The antimicrobial activity of 4-methoxybenzoic acid derivatives is highly dependent on the amphiphilic balance of the molecule. For instance, coupling 4-methoxybenzylamine with fatty acids yields N-(4-methoxybenzyl)alkenamides. The fatty acid chain provides the necessary lipophilicity to intercalate into bacterial phospholipid bilayers.

SAR studies reveal a clear causality: the introduction of a hydroxyl group onto the fatty acid chain (e.g., (9Z, 12R)-12-hydroxy-N-(4-methoxybenzyl)octadec-9-enamide) significantly enhances antibacterial potency against E. coli [1]. The hydroxyl group increases the molecule's amphiphilicity, optimizing its orientation within the bacterial membrane, leading to increased membrane disruption and intracellular acidification[5]. Furthermore, cyclization strategies that incorporate thiazolidinone rings onto the benzoic acid scaffold enhance antimicrobial potency due to the inherent ring strain and the electronegativity of the sulfur atom, which interact favorably with bacterial enzymatic targets [6].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the following tables summarize the quantitative biological data of key 4-methoxybenzoic acid derivatives.

Table 1: Antimicrobial Activity of 4-Methoxybenzoic Acid Derivatives [1, 6]

| Derivative | Target Organism(s) | MIC (µg/mL) | Mechanistic Rationale |

| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 | Lipophilic chain enhances membrane penetration. |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | 45 | Hydroxyl group increases amphiphilicity, optimizing membrane disruption. |

| 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid | Gram-positive bacteria | Variable | Thiazolidinone ring strain and sulfur electronegativity enhance target binding. |

Table 2: Anticancer Activity Profiles [1, 4, 6]

| Derivative | Cancer Cell Line | Primary Target / Mechanism |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Prostate (LNCaP) | Akt/NFκB pathway inhibition; Apoptosis induction. |

| 3-(bis(2-chloroethyl)amino)-p-anisic acid | Various Carcinomas | DNA Alkylation via chloroethyl groups. |

| 4-[(4-Methoxybenzoyl)amino]benzoic acid analogs | Melanoma, Prostate | Inhibition of tubulin polymerization. |

Advanced Applications: Polymeric Delivery Systems

Beyond small-molecule therapeutics, p-anisic acid is increasingly utilized in polymer chemistry to develop bioactive delivery systems, particularly for cosmetics and dermatology. Because p-anisic acid possesses potent antioxidant and anti-inflammatory properties, researchers synthesize bioactive (co)oligoesters where the p-anisic acid moiety is covalently bound to an aliphatic polyester backbone via hydrolytically susceptible ester bonds [7].

These polymers are synthesized via a two-stage melt polycondensation process. When applied topically or in vivo, the ester bonds undergo gradual hydrolytic degradation. This mechanism ensures a controlled, burst-free release of p-anisic acid, maintaining a sustained antioxidant environment that retards the oxidation of unsaturated oils and protects human keratinocytes (HaCaT cells) from oxidative stress [7, 8].

Fig 2: Synthesis and degradation workflow of p-anisic acid-loaded bioactive oligoesters.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 4-methoxybenzoic acid derivatives.

Protocol A: HATU-Mediated Amidation for Derivative Synthesis

Rationale: The electron-donating methoxy group can reduce the electrophilicity of the carboxylic acid, and ortho/para substitutions may introduce steric hindrance. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive active ester intermediate, overcoming these kinetic barriers [9].

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). The excess base ensures the amine remains unprotonated and neutralizes the acidic byproducts of the coupling reagent. Stir for 5 minutes.

-

Activation: Add HATU (1.2 eq) in one continuous portion.

-

Reaction & Monitoring: Stir at room temperature. Monitor via LC-MS or TLC. If steric hindrance is severe, gently heat the reaction to 50°C.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: MTT Assay for Cytotoxicity Evaluation

Rationale: This colorimetric assay relies on the reduction of MTT to formazan by mitochondrial dehydrogenases, providing a direct, quantitative measure of viable cells [2].

-

Cell Seeding: Seed cancer cells (e.g., LNCaP) into 96-well plates at a density of 5,000 cells/well in complete medium (e.g., RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

-

Compound Treatment: Aspirate the medium. Add fresh medium containing serial dilutions of the 4-methoxybenzoic acid derivative.

-

Self-Validation Control: Include untreated cells (100% viability baseline) and a known cytotoxic agent like Doxorubicin (positive control to validate assay dynamic range).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

-

Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Broth Microdilution Method for MIC Determination

Rationale: Determines the Minimum Inhibitory Concentration (MIC) by exposing standardized bacterial inocula to a gradient of the antimicrobial agent [1].

-

Inoculum Preparation: Suspend isolated colonies of the test bacterium (e.g., E. coli ATCC 25922) in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve ~5 × 10⁵ CFU/mL.

-

Serial Dilution: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

-

Self-Validation Control: Include a sterility control well (MHB + compound, no bacteria) and a growth control well (MHB + bacteria, no compound) to ensure media sterility and bacterial viability, respectively.

-

-

Incubation: Incubate the plate at 37°C for 18–24 hours.

-

Analysis: The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible bacterial growth (confirmed spectrophotometrically at OD₆₀₀).

References

- BenchChem Technical Support Team. "Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Comparative Guide". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgpekmM2RAhcG29DsGbgFIi8y-m6qR3wpsTVs6EZQOZqYFuCxfZkStMzM8h8vK6zYM1Lxolj7sBCIdu_iKiHSwzZsEMOm76ZH8T9WMvTN4Yk1VI_9CtIGFN65hKi7gsi34HPU3ipoqzYihAMgNYiU0CEme2IHjrBzdt8LK6Y604BjJznsN5deUTzgPYB9lR3mn12ylGpKe9TZ-XZGoKEYsl3ORz7CKZhjM2eivcAg8y6BCs3A=]

- BenchChem Technical Support Team. "biological activity of 4-Methoxybenzoic acid and its derivatives". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_QCQ9w1fy_3Gl6vQ0iVPfsCS4k3027K4Yswk0vf97MAz8wDq2j0HhkORIrCPpm082_-Vsqd4_hPXng1byGq7LabZixTSxbrIqpwyH8_m8QNOYT293qM4uokSvzdL-Mq9STJ94a7ch8ZsaQ41kG7Ku_KUFL-h4_-ph3KILorI9YQtbn7AJwCK8SW6xxCZNVdcIW1SZNBwTXjk1sUg=]

- BenchChem Technical Support Team. "Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbq61DNI3hLXQ_b-BH7zticPCQX9Mn6_GTlK1ZK7BM0aJhvKVAzGCiDlqVDRBqZD_BamPVOyEwSpvMtl6wkO5Q-o5DkNXem7j1kaRmJ19EIOa5uUMidITwI-7PQur684kMBrMVX9ZaG2A0mdUPb65Ny-q2BMn3Yf_SCgMDbv8QhinTxTSUz-Lie5nLW5HHFg4ejGuSfLTaGMvvht_3VTDxrF3chD-w1NLdPE1i6GGcohRcCf1rW36WVg==]

- Ontosight AI. "p-Anisic Acid Derivatives Overview". Ontosight.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOkCY6sN4rT6y1tMzD-aBWIpQQNENXLpkDsETKIkBV4-sY_cK547-1VrTuoHG6rYyeU2qXGbCDTFY7s7bKAwhGo7Oigh85-W91NJykQXpKrhErYJ9DMg2R2ntZM7Fm1meGszGRMBA6WwZI21FouOuWuWLGs-1XZ4BksOZmFYeFkBgxXSjdn-8elLTzmBo1bBdESsJE8NyA0HU=]

- National Institutes of Health (PMC). "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG30yKFQR9qr5ScYlHZiQfDpDf6sVnPWGZ0BW62M4a9XadDDmVz6pevmUdPMbvIzAa2FNYLGQs11kc9-WcsmDPODZqDFKo1szjlS-zFX0x1JSxligBkngfxBQmKbmM52mfGpfaJiuA2_18cGQ==]

- BenchChem Technical Support Team. "4-[(4-Methoxybenzoyl)amino]benzoic Acid|28547-12-8". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtAszvCk3bn1qcAdUtIxAzQUYk3Q3zoPzJRQqHP0RYwdvmM3b2vLJ3np74E6B2xOVmiuHPdooySxHGz2xuLah1m4qxUBUOQZtFjvYbxNZzSX-a1hLuy5vjuRjklTWuLbLkIuNI]

- National Institutes of Health (PMC). "Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQTiOA6EgnJBDR9njrfb-9qx1FVgO2Wz8Hj8p2G0T3z_vQsF4rLgMmUrr0iQCxumm64N7RTb-yXZp4ExMQcwfRTmovhl_ZsYNyBAtYdZK9rOBOGDoX6pTNysv-jj10-ySBqTHj7zYyUPWDEQ==]

- ResearchGate. "Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDsQ604o-AYd3PUesuNHWsG49_Meg74N2bx5PqnLgw2kDt7jQcYMBSl1rEiRw0PQwTeKD5pKaE_Z43R9DYOSq7lU7G1j5A5lZhrDXcx5wfcBtOZCVoKiUV7l9WUeZ4Tf34RjgnMK7pghASKr97YGCBynbRIhyMBESvISKXHomb12VccI_IH3f5wZCtu918g-Cuptgz7guu-s9aYtesEYX2qL0Jnr4TxQcVPPK8SURMnGZwuB_xWfpox8rL6zPOvHtyauKSVF-H8kyK]

- BenchChem Technical Support Team. "Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfdPPg3lFomlEDgL1722NOzb37Ofylq3e8Pd_Ck0N08NFC-Qa-VN_2szZ39BLW8nnB-i7hm5Gcz9Z9Y08zhiSQ0qTkaV3bn2nMqEKYx43OCnYFo0l0TX-5xAcICswb7YMXH6MUqM6jzsgJWI_gMZHiWp1e0-yjREWak-28HkALaEzbabYV1PjhskJXxhw8HydjAL3FtU92NwZ1dk-0HFFPizwJj-BLUsBp4dObnUZZJAaHV3vnD6cRg==]

The Thermodynamic Imperative: Profiling 2-(Hydroxymethyl)-4-methoxybenzoic Acid

A Technical Whitepaper for Application Scientists and Drug Development Professionals

The compound 2-(Hydroxymethyl)-4-methoxybenzoic acid (HMBA, CAS: 65399-12-4) is a highly functionalized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Featuring a carboxylic acid, a methoxy ether, and a hydroxymethyl group, its polyfunctional nature presents unique thermodynamic challenges. Understanding its solid-state energetics and solution-state dynamics is not merely an academic exercise; it is a critical prerequisite for predicting its solubility, optimizing crystallization processes, and ensuring formulation stability.

This guide provides a comprehensive, causality-driven framework for the thermodynamic characterization of HMBA, moving beyond basic analytical testing to establish self-validating experimental systems.

Solid-State Energetics: The Role of Differential Scanning Calorimetry (DSC)

In early-stage drug development, quantifying the absolute purity of an intermediate like HMBA is challenging due to the frequent lack of high-purity reference standards required for chromatographic calibration.

The Causality of Thermal Analysis: We utilize [2] because it bypasses the need for reference standards. Fundamental thermodynamics dictates that eutectic impurities disrupt the uniform crystal lattice of a solid. This disruption requires less thermal energy to break intermolecular bonds, resulting in a depression of the melting point and a broadening of the melting endotherm[3]. By measuring the heat flow (

Protocol 1: Absolute Purity and Enthalpy of Fusion via DSC

This protocol establishes a self-validating thermal profile for HMBA.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1.5 to 3.0 mg of crystalline HMBA into a clean aluminum DSC pan. Crimp the pan with a non-hermetic lid to ensure optimal thermal contact while allowing volatile release[2].

-

Atmospheric Control: Place the sample and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen gas at a strict flow rate of 50 mL/min to prevent oxidative degradation during heating[2].

-

Thermal Method: Equilibrate the cell at 50 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 180 °C (safely past the predicted melting onset).

-

Data Integration: Integrate the area under the melting endotherm to determine

(J/g or kJ/mol). -

Purity Calculation: Apply the van't Hoff equation to the leading edge of the melting peak (typically between 10% and 50% of the peak area) to derive the impurity mole fraction.

Self-Validating System Check: Before analyzing HMBA, run an Indium standard. The system is only validated if the Indium melting onset is

°C and theis J/g[4]. If these parameters drift, the thermal resistance constants of the cell have changed, rendering the HMBA purity calculation mathematically void.

Solution-State Dynamics: pKa Shifts and Dissolution Thermodynamics

The carboxylic acid moiety of HMBA dictates its pH-dependent solubility. However, traditional shake-flask methods for determining intrinsic solubility (

The Causality of pKa Shifts: The intrinsic pKa of HMBA is a thermodynamic constant. However, as demonstrated in studies published in [5], the observed pKa shifts as a function of total compound concentration when the solubility limit is approached or when soluble aggregates form. By tracking this concentration-dependent pKa shift via potentiometric titration or Isothermal Titration Calorimetry (ITC), we can mathematically extrapolate the intrinsic solubility without physically separating the solid from the liquid phase[5].

Protocol 2: pKa and Intrinsic Solubility via ITC

[6] provides simultaneous determination of the binding/dissociation constant and the enthalpy of the reaction in a single experiment.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson) spanning pH 4.5 to 10.5 in 0.5 pH unit increments. Ensure ionic strength is kept strictly constant (e.g.,

M NaCl), as pKa is highly dependent on activity coefficients[7]. -

Analyte Preparation: Prepare HMBA solutions at varying total concentrations (0.05 mM to 2.0 mM) in the universal buffer[5].

-

Titration Execution: Load the HMBA solution into the ITC cell. Titrate a standardized strong base (e.g., 0.1 M NaOH) from the syringe into the cell at 25.0 °C.

-

Thermodynamic Extraction: The calorimeter measures the electrical power required to maintain a constant temperature between the sample and reference cells[7]. Integrate the injection heats to yield the dissociation enthalpy (

). Fit the binding isotherm to determine the observed pKa. -

Solubility Extrapolation: Plot the observed pKa values against the total HMBA concentration. The point at which the pKa shift deviates from linearity represents the onset of precipitation, yielding the intrinsic solubility (

)[5].

Self-Validating System Check: Perform a blank titration (injecting the base into the pure buffer). Subtract this background heat of dilution from the HMBA titration data. If the baseline heat of dilution is not constant across injections, it indicates a chemical mismatch in the buffer matrix, invalidating the extracted thermodynamic parameters.

Quantitative Data Synthesis

To facilitate rapid decision-making in formulation design, the thermodynamic parameters of HMBA (and structurally related benzoic acid derivatives) are synthesized below.

Table 1: Thermodynamic Parameters (Predicted & Reference)

| Property | Value / Range | Method of Determination | Causality / Significance |

| Molecular Weight | 182.18 g/mol | Mass Spectrometry | Baseline for all molar thermodynamic calculations[1]. |

| Melting Point (Onset) | ~122 - 145 °C | DSC | Defines the crystal lattice energy required for dissolution[3]. |

| Enthalpy of Fusion ( | 18 - 25 kJ/mol | DSC | Required for ideal solubility prediction via the Apelblat equation[8]. |

| Intrinsic pKa | 3.9 - 4.2 | ITC / Potentiometry | Dictates the pH-dependent ionization state[5]. |

| Intrinsic Solubility ( | 0.2 - 0.5 mM (at 25°C) | pKa Shift Extrapolation | Establishes the baseline concentration for aqueous formulation[5]. |

*Values are extrapolated based on structurally analogous substituted benzoic acids (e.g., 4-methoxybenzoic acid and salicylic acid)[9].

Table 2: Comparative Analytical Techniques for Thermodynamic Profiling

| Technique | Primary Output | Secondary Output | Technical Limitations |

| DSC | Melting Point, | Absolute Purity (mol%) | Cannot accurately quantify impurities that decompose upon melting[2]. |

| ITC | Dissociation Enthalpy ( | pKa, Free Energy ( | Requires highly precise concentration control and baseline subtraction. |

| Potentiometry | Observed pKa | Intrinsic Solubility ( | Suffers from low sensitivity for highly insoluble or lipophilic compounds[7]. |

Systems Visualization

The following diagrams map the logical flow of thermodynamic characterization and the energetic pathways of dissolution.

Caption: Workflow for the comprehensive thermodynamic characterization of HMBA.

Caption: Thermodynamic cycle of dissolution for solid HMBA.

References

-

ACS Omega - Intrinsic Solubility of Ionizable Compounds from pKa Shift. URL:[Link]

-

ResearchGate - Determination of Acidity Constants for Weak Acids and Bases by Isothermal Titration Calorimetry. URL:[Link]

-

Fluid Phase Equilibria - The effect of temperature on the solubility of benzoic acid derivatives in water. URL:[Link]

Sources

- 1. 4-methoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Safety & Application Guide: 2-(Hydroxymethyl)-4-methoxybenzoic Acid in Advanced Pharmaceutical Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Hazard Mitigation, and Synthetic Utility

As a Senior Application Scientist, I often see standard Safety Data Sheets (SDS) treated as mere regulatory checkboxes. However, for drug development professionals, an SDS must be viewed through the lens of chemical reactivity and synthetic utility. 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is not just a chemical to be stored safely; it is a highly reactive, bifunctional building block.

This whitepaper transcends standard boilerplate safety data. It provides an in-depth analysis of the compound's structural dynamics, translates its hazard profile into actionable laboratory protocols, and details its critical role as a precursor to 5-methoxyphthalide—a core scaffold for synthesizing bioactive isocoumarins and antiarteriosclerotic agents[1].

Physicochemical Profiling & Structural Dynamics

The utility and inherent instability of 2-(Hydroxymethyl)-4-methoxybenzoic acid stem directly from its structural arrangement. The molecule features a carboxylic acid group and a primary alcohol (hydroxymethyl group) positioned ortho to each other on a methoxy-substituted benzene ring[2][3].

This proximity creates a highly reactive microenvironment. The electrophilic carbonyl carbon and the nucleophilic hydroxyl oxygen are perfectly aligned for intramolecular esterification (lactonization). The electron-donating methoxy group at the 4-position further enriches the electron density of the aromatic ring, subtly influencing the pKa of the carboxylic acid and the leaving group dynamics during cyclization.

Table 1: Core Physicochemical Data

| Property | Value | Source / Causality |

| Chemical Name | 2-(Hydroxymethyl)-4-methoxybenzoic acid | IUPAC Standard |

| CAS Number | 65399-12-4 | [2] |

| Molecular Formula | C | Defines the open-chain precursor. |

| Molecular Weight | 182.18 g/mol | |

| Purity Standard | ≥97% | Critical for high-yield downstream coupling[2]. |

| InChI Key | CMVVYUFZVXYPLT-UHFFFAOYSA-N | [2] |

| SMILES | COc1cc(CO)c(C(O)=O)cc1 | Highlights the ortho-bifunctionality. |

Hazard Identification & Handling Protocols (The SDS Core)

A standard SDS lists generic GHS hazard codes. In advanced synthesis, we must translate these codes into causality-driven handling protocols. The primary hazards of this compound are related to its acidic nature and its potential for spontaneous degradation.

Table 2: Actionable Hazard Mitigation

| Hazard Class | GHS Code | Causality & Preventive Action |

| Skin Irritation (Cat 2) | H315 | The carboxylic acid moiety disrupts lipid bilayers. Action: Mandate nitrile gloves (double-gloving for bulk handling). |

| Eye Irritation (Cat 2A) | H319 | High risk of corneal damage upon contact. Action: Chemical safety goggles; face shield for scaling up >100g. |

| STOT SE (Cat 3) | H335 | Airborne crystalline dust irritates mucosal membranes. Action: Handle exclusively within a Class II fume hood. |

| Storage Instability | N/A | Ambient thermal energy can initiate slow, auto-catalyzed lactonization. Action: Store strictly at 2-8°C (Refrigerator) under an inert argon atmosphere to preserve the open-chain form. |

Synthetic Utility: The Lactonization Pathway

In drug development, 2-(Hydroxymethyl)-4-methoxybenzoic acid is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is the immediate precursor to 5-methoxyphthalide [3]. Phthalides are privileged pharmacophores found in numerous natural products and synthetic drugs[1].

By subjecting the compound to acid-catalyzed dehydration, the molecule cyclizes into a stable 5-membered lactone ring. This intermediate is then utilized in DEAD/PPh

Synthetic pathway from 2-(Hydroxymethyl)-4-methoxybenzoic acid to bioactive isocoumarins.

Step-by-Step Experimental Protocol: Self-Validating Lactonization

To convert 2-(Hydroxymethyl)-4-methoxybenzoic acid to 5-methoxyphthalide, we employ an azeotropic distillation method. This protocol is designed as a self-validating system , ensuring that every step provides real-time feedback on the reaction's success[3].

Phase 1: Setup & Azeotropic Distillation

-

Solvent Selection: Suspend 1.0 equivalent of 2-(Hydroxymethyl)-4-methoxybenzoic acid in anhydrous toluene (0.2 M concentration).

-

Causality: Toluene forms a minimum-boiling azeotrope with water, allowing us to physically remove the water byproduct and drive the equilibrium entirely toward the lactone product via Le Chatelier’s principle.

-

-

Catalysis: Add 0.1 equivalents of p-Toluenesulfonic acid (pTSA).

-

Causality:pTSA is highly soluble in toluene (unlike inorganic acids) and provides the necessary protonation of the carboxylic acid carbonyl, increasing its electrophilicity for the intramolecular nucleophilic attack by the alcohol.

-

-

Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

-

Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1 equivalent) has collected in the trap and water droplets cease to form in the condenser.

-

Phase 2: Work-up & Purification

-

Neutralization: Cool the mixture to room temperature and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO

) (3 x 20 mL).-

Causality: This step neutralizes the pTSA catalyst. More importantly, any unreacted starting material (which remains an open-chain carboxylic acid) will be deprotonated into a water-soluble sodium salt and removed in the aqueous layer, purifying the organic phase.

-

Self-Validation: Acidify the discarded aqueous layer with 1M HCl. If no white precipitate forms, it confirms 100% conversion of the starting material.

-

-

Isolation: Dry the toluene layer over anhydrous Na

SO

Phase 3: Analytical Validation

Do not proceed to downstream API synthesis without confirming the structural transformation:

-

IR Spectroscopy: The broad -OH and -COOH stretching band (3300–2500 cm

) of the starting material must completely disappear. Look for the appearance of a sharp, intense lactone C=O stretch at ~1750 cm -

H NMR (CDCl

References

-

A Simple and Efficient Synthesis of Isocoumarins and Alkylidenephthalides from 3-(1-Hydroxycarbethoxy/alkyl)phthalides with DEA Royal Society of Chemistry (RSC). URL:[Link]

Sources

Biosynthetic Pathways and Synthetic Utility of 2-(Hydroxymethyl)-4-methoxybenzoic Acid: A Technical Guide

Executive Summary

2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) is a highly functionalized aromatic building block characterized by an ortho-hydroxymethyl group and a para-methoxy group relative to its carboxylic acid moiety. While its unhydroxylated precursor, 4-methoxybenzoic acid (p-anisic acid), is widely distributed in botanical sources such as Pimpinella anisum (anise) and Vanilla planifolia[1], the ortho-hydroxymethylated derivative serves as a critical, transient intermediate in both natural polyketide biosynthesis and advanced organic synthesis. Its primary structural significance lies in its spontaneous or acid-catalyzed conversion into 5-methoxyphthalide (5-methoxyisobenzofuran-1(3H)-one)—a privileged pharmacophore essential for the development of bioactive molecules like the antitumor agent cytogenin and various anti-arteriosclerotic alkylidenephthalides[2].

This whitepaper provides an in-depth analysis of the biosynthetic logic, synthetic methodologies, and downstream applications of 2-(Hydroxymethyl)-4-methoxybenzoic acid, designed for researchers and drug development professionals.

Biosynthetic Origins and Enzymatic Logic

In nature, substituted benzoic acids and their phthalide derivatives are typically synthesized via the fungal polyketide pathway rather than the shikimate pathway. The enzymatic logic follows a strict sequence of carbon backbone assembly, regioselective modification, and oxidation.

-

Polyketide Assembly (nrPKS): Non-reducing polyketide synthases (nrPKS) condense one molecule of acetyl-CoA with multiple molecules of malonyl-CoA. Causality: The absence of ketoreductase domains in nrPKS preserves the highly reactive

-keto groups. This allows for spontaneous intramolecular aldol cyclization and aromatization, yielding an orsellinic acid-type core (e.g., 2,4-dihydroxy-6-methylbenzoic acid). -

Regioselective O-Methylation: An S-adenosylmethionine (SAM)-dependent O-methyltransferase selectively methylates the para-hydroxyl group. Causality: The enzyme's active site optimally positions the SAM methyl donor adjacent to the para-hydroxyl. The reaction is driven by the enhanced nucleophilicity of the phenolate intermediate formed within the enzyme's basic pocket.

-

Oxidation to the Hydroxymethyl Motif: A cytochrome P450 monooxygenase oxidizes the remaining ortho-methyl group into a hydroxymethyl group. Causality: This specific [O] insertion is a necessary prelude to lactonization. By converting a hydrophobic methyl group into a nucleophilic hydroxyl group, the enzyme primes the molecule for intramolecular attack on the adjacent carboxylate, forming the naturally occurring phthalide ring.

Caption: Biosynthetic logic for ortho-hydroxymethylated benzoic acids via the polyketide pathway.

Synthetic Routes and Mechanistic Causality

Because isolating transient intermediates like 2-(Hydroxymethyl)-4-methoxybenzoic acid from natural sources is highly inefficient, laboratory synthesis from commercially available [3] is the standard approach[4].

The most robust synthetic route utilizes Directed Ortho-Metalation (DoM) followed by formylation and selective reduction.

-

Dilithiation via DoM: 4-Methoxybenzoic acid is treated with 2.2 equivalents of sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at -78 °C.

-

Causality: The first equivalent of s-BuLi deprotonates the carboxylic acid to form a lithium carboxylate. This carboxylate acts as a powerful Directing Metalation Group (DMG). It coordinates the second equivalent of s-BuLi, directing the strong base to selectively abstract the proton at the ortho position (C2), overcoming standard steric hindrances and preventing random metalation at C3.

-

-

Formylation: The dilithio species is quenched with anhydrous dimethylformamide (DMF) to yield 2-formyl-4-methoxybenzoic acid.

-

Selective Reduction: The aldehyde is reduced using sodium borohydride (NaBH₄) in a mild alcoholic solvent.

-

Causality: NaBH₄ is explicitly chosen because of its chemoselectivity; it readily reduces the highly electrophilic aldehyde to a primary alcohol (hydroxymethyl group) but is entirely unreactive toward the electron-rich carboxylate anion, preventing over-reduction.

-

Downstream Transformations: The Phthalide Core

The primary pharmaceutical utility of 2-(Hydroxymethyl)-4-methoxybenzoic acid is its rapid conversion into 5-methoxyphthalide. This is achieved via an acid-catalyzed dehydrative lactonization.

-

Causality of Cyclization: The spatial proximity of the ortho-hydroxymethyl group to the carboxylic acid heavily favors intramolecular esterification over intermolecular polymerization. The reaction is entropically driven by the formation of a highly stable, planar 5-membered

-lactone ring. Removing water from the system (e.g., via a Dean-Stark apparatus) continuously shifts the equilibrium toward the phthalide product according to Le Chatelier's principle.

Once formed, 5-methoxyphthalide serves as the starting node for complex drug synthesis. For instance, reacting the phthalide core with a DEAD/PPh₃/TBHP system enables unprecedented 1,2-shift intramolecular ring expansions to form isocoumarins, or simple eliminations to yield bioactive alkylidenephthalides[2].

Caption: Experimental workflow for the dehydrative cyclization of the precursor into 5-methoxyphthalide.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reduction to 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Objective: Chemoselective reduction of 2-formyl-4-methoxybenzoic acid.

-

Setup: Dissolve 10.0 mmol of 2-formyl-4-methoxybenzoic acid in 30 mL of anhydrous methanol in a 100 mL round-bottom flask cooled to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

In-Process Validation (TLC/NMR): Monitor via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the aldehyde proton signal at

~10.2 ppm completely disappears in an aliquot's -

Workup: Quench with 1M HCl until pH ~3. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Dehydrative Cyclization to 5-Methoxyphthalide

Objective: Acid-catalyzed lactonization of the hydroxymethyl precursor.

-

Setup: Suspend 5.0 mmol of 2-(Hydroxymethyl)-4-methoxybenzoic acid in 40 mL of toluene in a flask equipped with a Dean-Stark trap and a reflux condenser.

-

Catalysis: Add 0.5 mmol (10 mol%) of p-toluenesulfonic acid (p-TsOH) as the acid catalyst.

-

Cyclization: Heat the mixture to reflux (approx. 110 °C). Water generated from the lactonization will azeotropically distill and collect in the Dean-Stark trap.

-

In-Process Validation: Reflux until water collection ceases (typically 3-4 hours). The

H NMR of the crude should show a diagnostic downfield shift of the benzylic protons from -

Purification: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to remove the catalyst and unreacted acid, dry, and evaporate to yield pure 5-methoxyphthalide.

Quantitative Data

The following table summarizes the physicochemical properties and typical analytical markers for the key compounds in this pathway, providing a quick reference for synthetic validation.

| Compound / Intermediate | Molecular Weight | Melting Point | Typical Synthetic Yield | Primary Analytical Marker ( |

| 4-Methoxybenzoic acid | 152.15 g/mol | 182–185 °C | N/A (Starting Material) | |

| 2-Formyl-4-methoxybenzoic acid | 180.16 g/mol | 190–192 °C | 65–75% (via DoM) | |

| 2-(Hydroxymethyl)-4-methoxybenzoic acid | 182.18 g/mol | ~160 °C | 85–90% (Reduction) | |

| 5-Methoxyphthalide | 164.16 g/mol | 115–118 °C | >90% (Lactonization) |

References

Sources

Methodological & Application

Application Note: Synthesis and Kinetic Isolation of 2-(Hydroxymethyl)-4-methoxybenzoic Acid

Target Compound: 2-(Hydroxymethyl)-4-methoxybenzoic acid (CAS: 65399-12-4) Primary Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

2-(Hydroxymethyl)-4-methoxybenzoic acid is a highly versatile bifunctional building block utilized in the synthesis of bioactive coumarins, isocoumarins, and complex pharmaceutical intermediates. Due to the proximity of the hydroxymethyl and carboxylic acid groups, this molecule is inherently prone to spontaneous intramolecular cyclization (lactonization), forming 5-methoxyisobenzofuran-1(3H)-one (5-methoxyphthalide)[1].

As a Senior Application Scientist, I have designed this protocol to address the two primary challenges in accessing this compound:

-

Regiocontrol: Ensuring the correct placement of the hydroxymethyl group relative to the methoxy substituent.

-

Thermodynamic Trapping: Preventing the free hydroxy acid from reverting to its stable lactone form during isolation.

This guide outlines a robust, self-validating two-step workflow starting from commercially available 4-methoxyphthalic anhydride, leveraging electronic resonance effects for regioselectivity and precise pH control for kinetic isolation.

Mechanistic Causality & Workflow Design

Step 1: Regioselective Hydride Delivery

The synthesis begins with the reduction of 4-methoxyphthalic anhydride using Sodium Borohydride (

-

Electronic Causality: The methoxy group donates electron density to the para-carbonyl (C2), rendering it less electrophilic. Consequently, the hydride preferentially attacks the meta-carbonyl (C1), which lacks this resonance stabilization.

-

Thermodynamic Sink: Reduction at C1 yields an intermediate alcohol that rapidly cyclizes with the C2 carboxylate to form 5-methoxyphthalide . The stability of this 5-membered lactone acts as a thermodynamic sink, preventing over-reduction to the diol, as

is generally too mild to reduce lactones without electrophilic additives.

Step 2: Saponification and Kinetic Isolation

The stable 5-methoxyphthalide is subjected to basic hydrolysis (saponification) to yield the sodium salt of the target compound.

-

Kinetic vs. Thermodynamic Control: The critical failure point in this synthesis is the acidification step. If the pH drops below 2.0 or if the product is heated, the proximity of the hydroxyl and protonated carboxyl groups will drive the expulsion of water, thermodynamically reverting the molecule to the lactone[2].

-

Self-Validating Solution: By carefully titrating the reaction to pH 3.5–4.0 at 0 °C, the carboxylate is protonated to the free acid (pKa ~4.2), which precipitates out of the cold aqueous solution kinetically, before lactonization can occur.

Fig 1: Two-step regioselective and kinetic synthetic workflow for 2-(Hydroxymethyl)-4-methoxybenzoic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Methoxyphthalide via Regioselective Reduction

Objective: Convert 4-methoxyphthalic anhydride to 5-methoxyphthalide while suppressing over-reduction.

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-methoxyphthalic anhydride (10.0 g, 56.1 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

-

Hydride Addition: Add

(2.55 g, 67.3 mmol, 1.2 eq) in small portions over 15 minutes. Note: -

Proton Source Activation (Causality Point): Slowly add anhydrous Methanol (20 mL) dropwise via an addition funnel over 30 minutes. The addition of MeOH forms reactive sodium tetramethoxyborate species and provides the necessary protons to collapse the tetrahedral intermediate. Caution: Vigorous hydrogen gas evolution will occur.

-

Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

-

Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with 1M HCl (50 mL). Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Saponification and Kinetic Isolation of the Target Acid

Objective: Hydrolyze the lactone and isolate the open-chain hydroxy acid without triggering recyclization.

-

Saponification: In a 250 mL flask, suspend the 5-methoxyphthalide (8.0 g, 48.7 mmol) in a mixture of 10% aqueous NaOH (40 mL) and Ethanol (40 mL).

-

Heating: Heat the mixture to 60 °C. Self-Validating IPC (In-Process Control): The reaction is complete when the opaque suspension transitions into a completely clear, homogenous solution (typically 1.5 to 2 hours), indicating total conversion to the water-soluble sodium salt.

-

Solvent Removal: Concentrate the mixture under reduced pressure (water bath < 40 °C) to remove the ethanol, leaving only the aqueous phase.

-

Kinetic Acidification (Critical Step): Cool the aqueous solution to 0–5 °C in an ice bath. While stirring vigorously, add cold 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

-

Precipitation: Stop the HCl addition exactly when the pH reaches 3.5 to 4.0 . A thick white precipitate of 2-(hydroxymethyl)-4-methoxybenzoic acid will form. Do not allow the pH to drop below 2.0.

-

Isolation: Filter the precipitate immediately through a cold Büchner funnel. Wash the filter cake with ice-cold distilled water (

mL). -

Drying: Dry the solid under high vacuum at room temperature for 24 hours. Crucial: Applying heat during drying will catalyze the loss of water and revert the product to 5-methoxyphthalide.

Quantitative Data & Quality Attributes

The following table summarizes the key metrics, expected yields, and analytical markers to validate the success of each protocol phase.

| Parameter | Protocol A: Reduction | Protocol B: Hydrolysis & Isolation |

| Target Intermediate/Product | 5-Methoxyisobenzofuran-1(3H)-one | 2-(Hydroxymethyl)-4-methoxybenzoic acid |

| CAS Number | 4741-62-2 | 65399-12-4 |

| Expected Yield | 82 – 88% | 90 – 95% |

| Reaction Temperature | 0 °C | 60 °C (Saponification) |

| Key | ||

| IR Spectroscopy Marker | Strong lactone C=O stretch at ~1750 | Broad -OH (~3300 |

| Critical Control Point | Slow MeOH addition to manage exotherm | Strict pH limit (3.5–4.0) to prevent lactonization |

References

- Source: sigmaaldrich.

- 2-(HYDROXYMETHYL)

- A simple and efficient synthesis of isocoumarins and alkylidenephthalides from 3-(1-hydroxycarbethoxy/alkyl)

Sources